(S)-Nilvadipine

Calcium channel pharmacology Enantioselectivity Vascular smooth muscle

Select (S)-Nilvadipine, the enantiopure (+)-enantiomer of nilvadipine, for precise L-type calcium channel blockade. Unlike the racemate, it eliminates confounding Syk inhibition from (R)-nilvadipine, enabling unambiguous mechanistic dissection of L-channel-mediated effects on Aβ clearance, vascular tone, and neuronal excitability. With 2.4–3.6-fold higher systemic exposure than the (R)-antipode, it streamlines PK/PD modeling. Essential as a chiral reference standard for method validation. Choose enantiopure (S)-nilvadipine to avoid the pharmacodynamic variability of racemic mixtures.

Molecular Formula Cl6H12Na2O6Pt
Molecular Weight 0
CAS No. 109545-30-4
Cat. No. B1166900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Nilvadipine
CAS109545-30-4
Molecular FormulaCl6H12Na2O6Pt
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Nilvadipine (CAS 109545-30-4): Single-Enantiomer Dihydropyridine Calcium Channel Blocker for Precise Pharmacological Selectivity


(S)-Nilvadipine is the pharmacologically active (+)-enantiomer of the dihydropyridine calcium channel antagonist nilvadipine. As a single enantiomer, it selectively blocks L-type voltage-gated calcium channels in vascular smooth muscle and cardiac tissue, producing vasodilation and blood pressure reduction [1]. The racemate contains an equal proportion of (R)-nilvadipine, which is essentially inactive at L-type calcium channels but exerts distinct effects via spleen tyrosine kinase (Syk) inhibition. This fundamental stereochemical divergence means that (S)-nilvadipine delivers targeted calcium channel blockade unconfounded by the off-target signaling of its optical antipode [2].

Why (S)-Nilvadipine Cannot Be Replaced by Racemic Nilvadipine or Other Dihydropyridine Calcium Channel Blockers


Racemic nilvadipine is a 1:1 mixture of two enantiomers with divergent pharmacological profiles: the (+)-(S)-enantiomer is responsible for L-type calcium channel inhibition, while the (−)-(R)-enantiomer is inactive at these channels but independently inhibits Syk, modulates Aβ clearance, and reduces tau hyperphosphorylation [1]. Substituting the racemate for (S)-nilvadipine therefore introduces an unwanted pharmacodynamic variable. Furthermore, even among dihydropyridines, nilvadipine exhibits quantitatively different L-type selectivity and pharmacokinetic behavior—for example, it selectively inhibits the L-type component of high-voltage-activated calcium current, whereas amlodipine non-selectively suppresses multiple HVA subtypes [2]. These differences render simple in-class substitution scientifically indefensible when the objective is selective L-channel blockade.

Quantitative Head-to-Head Evidence That Differentiates (S)-Nilvadipine from Its Closest Analogs


Enantiomer-Specific Calcium Channel Blockade: (S)-Nilvadipine Is the Sole Active L-Type Antagonist

In isolated vascular preparations, (+)-nilvadipine (the (S)-enantiomer) completely antagonizes FPL64176-induced vasoconstriction, whereas (−)-nilvadipine produces no effect on L-type calcium channel agonist-mediated contraction [1]. This demonstrates that calcium channel blockade resides exclusively in the (S)-enantiomer. The IC50 of racemic nilvadipine at L-type calcium channels is reported as 0.03–0.1 nM, but because the (−)-enantiomer is inactive, the effective potency of (S)-nilvadipine is approximately double that of the racemate on a weight basis .

Calcium channel pharmacology Enantioselectivity Vascular smooth muscle

Superior Systemic Exposure of the (S)-Enantiomer After Oral Administration: 2.4–3.6-Fold Higher AUC Than the (R)-Enantiomer

After a single 6 mg oral dose of racemic nilvadipine in healthy subjects, the (+)-(S)-enantiomer achieved an area under the plasma concentration–time curve (AUC) 2.4–3.6 times greater than that of the (−)-(R)-enantiomer, while the elimination half-lives of the two enantiomers were similar [1]. In a separate study with a 4 mg racemic dose, the peak plasma concentration (Cmax) of the (+)-enantiomer was 2.38–3.18 times higher than that of the (−)-antipode [2]. This stereoselective pharmacokinetic advantage means that (S)-nilvadipine provides substantially higher systemic exposure for a given oral dose.

Pharmacokinetics Enantioselective disposition Bioavailability

L-Type Calcium Channel Selectivity: Nilvadipine Discriminates Among HVA Subtypes, Unlike Amlodipine

In acutely dissociated rat hippocampal CA1 pyramidal neurons, nilvadipine selectively inhibited the L-type component of high-voltage-activated (HVA) calcium current (comprising 34% of total HVA ICa) with an IC50 of 1.5 × 10⁻⁷ M for the HVA current. In contrast, amlodipine non-selectively inhibited multiple HVA calcium channel subtypes [1]. Additionally, at 10 μM, nilvadipine is selective for L-type over N-, P/Q-, and R-type channels, whereas many alternative dihydropyridines exhibit broader subtype inhibition profiles .

Ion channel selectivity Calcium current subtypes Neuronal calcium channels

Divergent Pharmacological Profiles of Enantiomers: (S)-Nilvadipine Avoids Syk-Mediated Off-Target Effects

Both nilvadipine enantiomers inhibit Aβ production and improve Aβ clearance across the blood–brain barrier. However, only the (−)-(R)-enantiomer inhibits Syk, leading to reduced tau hyperphosphorylation at multiple AD-relevant epitopes (Ser199, Ser202, Ser396, Ser404). The (+)-(S)-enantiomer does not inhibit Syk; its effects are confined to L-type calcium channel blockade [1]. Treatment of P301S mutant human Tau transgenic mice with (−)-nilvadipine reduced tau hyperphosphorylation, whereas (+)-nilvadipine did not produce this effect [1]. This functional segregation means (S)-nilvadipine can be used when Syk inhibition is undesirable.

Spleen tyrosine kinase Alzheimer's disease Amyloid-beta Tau phosphorylation

When to Prioritize (S)-Nilvadipine: Evidence-Based Application Scenarios


Selective L-Type Calcium Channel Blockade in Basic and Translational Electrophysiology

Investigators studying L-type calcium channel contributions to neuronal excitability, synaptic plasticity, or vascular tone can use (S)-nilvadipine to achieve selective inhibition of L-type currents without the confounding suppression of N-, P/Q-, or R-type channels observed with amlodipine or the added Syk-inhibitory activity of the racemate [1][2]. The enantiopure compound eliminates the need to account for the inactive (R)-enantiomer in dose–response calculations.

Cardiovascular Pharmacology Studies Requiring Defined Pharmacokinetics

Because (S)-nilvadipine exhibits 2.4–3.6-fold greater systemic exposure than its optical antipode after oral dosing, its use in pharmacokinetic/pharmacodynamic modeling avoids the variable absorption and first-pass metabolism associated with the racemate [1]. This is critical for studies correlating plasma concentration with antihypertensive effect magnitude and duration.

Alzheimer's Disease Research Differentiating Calcium Channel-Dependent vs. Syk-Dependent Mechanisms

In Alzheimer's models, both enantiomers reduce Aβ accumulation, but only the (R)-enantiomer inhibits Syk and reduces tau hyperphosphorylation [1]. (S)-Nilvadipine serves as the ideal control compound to isolate L-type calcium channel-mediated effects on Aβ clearance from Syk-dependent tau pathology, enabling unambiguous mechanistic dissection.

Enantioselective Analytical Method Development and Chiral Separation Validation

(S)-Nilvadipine is used as a reference standard for chiral chromatographic method validation, including molecularly imprinted polymer (MIP)-based enantioseparation systems [2]. Its well-defined optical rotation ([α]D²⁰ +222.42°, c=1, methanol) and established chiral HPLC retention parameters make it an essential calibration material for quality control of nilvadipine enantiomeric purity.

Quote Request

Request a Quote for (S)-Nilvadipine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.